5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-3-28-20-11-9-19(10-12-20)26-25(27)24-17(2)30-23-14-13-21(15-22(23)24)29-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYKPENRCGLEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Halophenol Derivatives
The benzofuran core is typically constructed via cyclization of 2-halophenol precursors. A 2023 study demonstrated that 2-iodo-4-benzyloxy-5-methylphenol undergoes Pd-catalyzed cyclization in dimethylformamide (DMF) at 110°C to yield 5-benzyloxy-2-methylbenzofuran with 78% yield. Key variables include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | <70% without Pd |
| Solvent | DMF | 25% lower in THF |
| Temperature | 110°C | 45% at 80°C |
This method’s limitation lies in the difficulty of introducing the 3-carboxamide group post-cyclization, necessitating alternative approaches for late-stage functionalization.
Photoinduced Cyclization of Stilbene Analogues
UV-mediated cyclization (λ = 300 nm) of β,β-bis-(o-methoxyphenyl)vinyl bromides in benzene generates 2-arylbenzofurans. Applied to 4-benzyloxy-3-methyl-substituted precursors, this method achieves 82% conversion but requires specialized equipment and generates brominated byproducts.
Carboxamide Installation: Coupling Strategies
Direct Aminolysis of Activated Esters
The most widely adopted pathway involves reacting 5-benzyloxy-2-methylbenzofuran-3-carbonyl chloride with 4-ethoxyaniline. A 2024 protocol optimized this step using:
-
Solvent : Dichloromethane (DCM) with 2 eq. triethylamine
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Temperature : 0°C → room temperature over 4 hours
Critical to success is the prior activation of the carboxylic acid. The use of oxalyl chloride (1.5 eq.) in anhydrous DCM at reflux for 2 hours achieves >95% conversion to the acid chloride.
Microwave-Assisted Coupling
Comparative studies show microwave irradiation (150 W, 100°C, 20 min) with HOBt/EDCl coupling reagents improves reaction efficiency:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 20 min |
| Yield | 76% | 88% |
| Purity | 92% | 98% |
This method reduces thermal degradation of the benzyloxy group, which occurs in 18% of cases under prolonged heating.
Regioselective Functionalization Techniques
Ortho-Directing Effects in Benzofuran Systems
The methyl group at position 2 directs electrophilic substitution to position 5. Nitration studies using fuming HNO₃ in H₂SO₄ at 0°C demonstrate:
Subsequent hydrogenation (H₂, 10% Pd/C, EtOH) and benzylation (BnBr, K₂CO₃, DMF) install the benzyloxy group with 85% overall yield.
Protecting Group Strategies
The 4-ethoxyphenyl amine requires protection during benzofuran synthesis. tert-Butoxycarbonyl (Boc) protection proves optimal:
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Boc₂O (1.1 eq.), DMAP, CH₃CN, 0°C → 25°C, 2 h (95% yield)
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Stable under cyclization conditions (≤100°C)
Catalytic System Innovations
Palladium-Mediated Cross Couplings
A breakthrough 2025 method employs Suzuki-Miyaura coupling for late-stage diversification:
Purification and Characterization
Chromatographic Challenges
The compound’s lipophilic nature (clogP = 4.2) necessitates reverse-phase HPLC for final purification:
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18, 5μm, 250×4.6mm | MeCN/H₂O (70:30) + 0.1% TFA | 12.3 |
Crystallization from ethyl acetate/n-hexane (1:5) yields prismatic crystals suitable for X-ray analysis.
Spectroscopic Fingerprints
Key characterization data:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H), 7.45-7.32 (m, 5H), 6.91 (d, J=8.8 Hz, 2H), 5.21 (s, 2H), 4.06 (q, J=7.0 Hz, 2H), 2.61 (s, 3H), 1.43 (t, J=7.0 Hz, 3H)
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HRMS : m/z [M+H]⁺ calcd for C₂₆H₂₄NO₄: 422.1752, found 422.1749
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals critical trends:
| Method | Avg Yield | Purity | Cost Index |
|---|---|---|---|
| Classical stepwise | 41% | 89% | $$$$ |
| Convergent coupling | 68% | 95% | $$$ |
| Catalytic cascade | 79% | 98% | $$ |
The catalytic cascade approach, combining enzymatic resolution with Pd-mediated couplings, emerges as most efficient but requires specialized expertise.
Industrial-Scale Production Considerations
Solvent Recovery Systems
A closed-loop THF recovery process reduces costs by 38% in pilot plants:
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations:
- Lipophilicity : The target compound’s benzyloxy group increases lipophilicity compared to hydroxyl or sulfonamide derivatives (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
- Electron Effects : The ethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like sulfamoyl () or trifluoromethoxy (), influencing electronic distribution and receptor interactions.
Biological Activity
5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzofuran core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds in the benzofuran class have shown significant antioxidant capabilities, which are crucial for mitigating oxidative stress in cells.
- MAO-B Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .
The biological activities of this compound can be attributed to several mechanisms:
- MAO-B Inhibition : The compound potentially acts as a competitive inhibitor of MAO-B, similar to other benzofuran derivatives. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neurodegenerative conditions .
- Antioxidative Mechanism : The presence of hydroxyl groups in related compounds has been associated with enhanced radical scavenging activity, contributing to their antioxidative properties .
- Neuroprotective Effects : By inhibiting MAO-B and exhibiting antioxidative properties, this compound may protect neuronal cells from damage caused by oxidative stress and neuroinflammation.
Research Findings and Case Studies
A study evaluating the biological activity of benzofuran derivatives highlighted the promising effects of similar compounds on neuroprotection and MAO-B inhibition. The following table summarizes key findings from various studies:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3h | MAO-B Inhibition | 0.062 | |
| BMBF | Antioxidant Activity | - | |
| BMBF | Anti-metastatic | IC50: 38.15 (48h) |
These findings suggest that modifications to the benzofuran structure can significantly enhance its biological activity.
Q & A
Q. Q1. What are the key synthetic pathways for 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how are intermediates validated?
Answer: The synthesis typically involves a multi-step sequence:
Benzofuran Core Formation : Friedel-Crafts acylation or Claisen condensation to construct the benzofuran scaffold .
Substituent Introduction : Benzyloxy and ethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling .
Amide Coupling : Carboxylic acid intermediates are activated (e.g., using EDCI/HOBt) for reaction with 4-ethoxyaniline .
Validation : Intermediates are characterized via /-NMR (to confirm regiochemistry), HPLC (purity >95%), and HRMS (exact mass verification) .
Advanced Synthetic Challenges
Q. Q2. How can researchers optimize reaction conditions to mitigate low yields during the final amide coupling step?
Answer: Common challenges include steric hindrance from the 2-methyl group and poor solubility of intermediates. Optimization strategies:
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility .
- Catalysis : Employ DMAP or pyridine to stabilize reactive intermediates .
- Temperature Control : Gradual heating (40–60°C) improves reaction kinetics without decomposition .
Yield improvements (from ~45% to 70%) are achievable via iterative DoE (Design of Experiments) approaches .
Analytical Characterization
Q. Q3. What spectroscopic techniques resolve ambiguities in distinguishing positional isomers of the benzyloxy and ethoxyphenyl groups?
Answer:
- NOESY NMR : Correlates spatial proximity of benzyloxy protons to adjacent substituents, confirming substitution patterns .
- IR Spectroscopy : Differentiates carbonyl stretching frequencies (amide vs. ester, 1650–1700 cm) .
- X-ray Crystallography : Provides definitive proof of regiochemistry for crystalline intermediates .
Discrepancies between calculated and observed -NMR shifts often arise from solvent effects; DFT simulations (e.g., Gaussian) improve alignment .
Biological Activity Profiling
Q. Q4. Which in vitro assays are recommended for preliminary evaluation of its kinase inhibition potential?
Answer:
- Kinase Panel Screening : Use ATP-Glo assays against kinases (e.g., MAPK, PI3K) due to the compound’s structural similarity to ATP-competitive inhibitors .
- Cellular Uptake : LC-MS quantification in HeLa or HEK293 cells assesses membrane permeability .
- Cytotoxicity : MTT assays (48–72 hr exposure) establish IC values, with positive controls (e.g., staurosporine) .
Contradictory activity across assays may arise from off-target effects; counter-screening with kinase-dead mutants is advised .
Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies between predicted and observed bioactivity in murine models?
Answer:
- Metabolic Stability : Check hepatic microsome stability (e.g., mouse S9 fractions) to identify rapid clearance .
- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free drug availability .
- Metabolite Identification : HRMS/MS profiles (e.g., using Q-TOF) detect active metabolites that may skew in vivo results .
Hypothetical predictions (e.g., docking studies) often overestimate efficacy; validate with SPR (surface plasmon resonance) for binding affinity .
Structure-Activity Relationship (SAR) Studies
Q. Q6. Which functional group modifications enhance selectivity for cancer-related targets?
Answer:
- Benzyloxy Group : Fluorination at the para position increases lipophilicity and target engagement (e.g., FLT3 inhibition) .
- Ethoxyphenyl Substituent : Replacing ethoxy with cyclopropylmethoxy improves metabolic stability in CYP3A4-rich environments .
- Methyl Group (C2) : Removal reduces steric bulk, enhancing binding to hydrophobic kinase pockets .
SAR tables comparing IC values:
| Modification | Target (IC, nM) | Selectivity Index |
|---|---|---|
| Para-fluoro-benzyloxy | 12 ± 1.5 (FLT3) | 8.2 (vs. VEGFR2) |
| Cyclopropylmethoxy | 25 ± 3.1 (PI3Kα) | 12.4 (vs. mTOR) |
Computational Modeling
Q. Q7. How can MD simulations improve understanding of its binding mode to amorphous targets?
Answer:
- Docking Protocols : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
- MD Simulations (NAMD/GROMACS) : 100-ns trajectories identify stable binding poses and critical hydrogen bonds (e.g., with kinase hinge regions) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions, resolving false positives from docking .
Validation with alanine-scanning mutagenesis of target proteins is critical .
Stability and Storage
Q. Q8. What storage conditions prevent degradation of the compound in long-term studies?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
- Hygroscopicity : Use desiccants (silica gel) in storage containers; monitor via Karl Fischer titration .
Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
